Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate
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Overview
Description
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is a chemical compound with the molecular formula C18H27N3O4. It is a derivative of picolinic acid and contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and protected with a tert-butoxycarbonyl (Boc) group.
Coupling with Picolinic Acid: The protected piperidine is then coupled with picolinic acid or its derivatives under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated synthesizers, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is not well-characterized, as it is primarily used as an intermediate in synthesis rather than a final active compound. its derivatives may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)nicotinate
- 6-(4-((tert-Butoxycarbonyl)amino)-1-piperidinyl)-5-methyl-2-pyridinecarboxylic acid
- 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
Uniqueness
Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a picolinic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
252578-50-0 |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-5-24-16(22)14-7-6-8-15(20-14)21-11-9-13(10-12-21)19-17(23)25-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3,(H,19,23) |
InChI Key |
RNWFVAMFEKMVFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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